molecular formula C22H42O5 B14486917 Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-YL)octanoate CAS No. 65374-93-8

Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-YL)octanoate

Cat. No.: B14486917
CAS No.: 65374-93-8
M. Wt: 386.6 g/mol
InChI Key: UWWGTOSZXLNMCP-UHFFFAOYSA-N
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Description

Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate is a chemical compound that belongs to the class of dioxolane derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes an ethoxy group, an octyl chain, and a dioxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate typically involves a multi-step process. One common method includes the esterification of octanoic acid with methanol in the presence of an acid catalyst to form methyl octanoate. This is followed by the acetalization of methyl octanoate with 2-ethoxy-5-octyl-1,3-dioxolane in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts, such as activated bentonite, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cell membranes. The dioxolane ring and ester group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and potential applications. Its ethoxy group and octyl chain contribute to its solubility and reactivity, making it a versatile compound for various scientific and industrial uses.

Properties

CAS No.

65374-93-8

Molecular Formula

C22H42O5

Molecular Weight

386.6 g/mol

IUPAC Name

methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate

InChI

InChI=1S/C22H42O5/c1-4-6-7-8-10-13-16-19-20(27-22(26-19)25-5-2)17-14-11-9-12-15-18-21(23)24-3/h19-20,22H,4-18H2,1-3H3

InChI Key

UWWGTOSZXLNMCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(OC(O1)OCC)CCCCCCCC(=O)OC

Origin of Product

United States

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